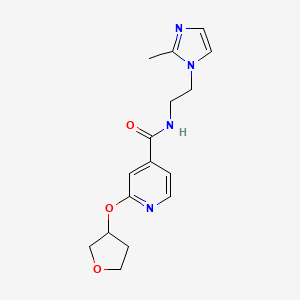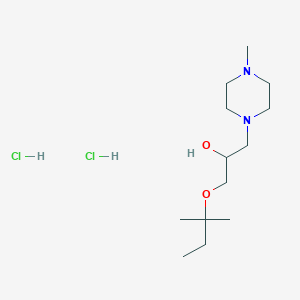![molecular formula C9H13N3O3S B2754206 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097937-02-3](/img/structure/B2754206.png)
5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Imidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by a five-membered ring, which includes two nitrogen atoms and three carbon atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Catalyst and Additive-Free Reactions
5-Azido-1-methyl-4-nitro-1H-imidazole and sulfonyl azides, related to the compound , react with alicyclic amines and cyclic ketones without the need for catalysts or additives. This reaction forms novel N-sulfonylamidines, showcasing the compound's potential in synthesizing unique chemical structures (Efimov et al., 2016).
Gold-Catalyzed Cycloisomerization
Related compounds, such as allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides, undergo gold-catalyzed cycloisomerization. This process leads to the formation of 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes, demonstrating the potential application of 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane in similar reactions (Miege et al., 2010).
Flavin-Mediated Photocycloaddition
Flavin-mediated photocycloaddition is used to cyclize dienes containing the nitrogen atom, similar to the compound of interest. This method is used in synthesizing phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes, indicating the potential for the compound in photochemical reactions (Jirásek et al., 2017).
Enantiospecific Synthesis
Enantiospecific synthesis involving the formation of 1-azabicyclo[2.2.1]heptane derivatives highlights the synthetic versatility of similar compounds. This process starts from trans-4-hydroxy-L-proline, leading to various derivatives, indicating potential routes for synthesizing related compounds (Houghton et al., 1993).
Synthesis of Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines, starting with aminopyridines and chloro ketones, leads to compounds with potential antisecretory and cytoprotective properties. This process is relevant to the compound , suggesting similar biomedical applications (Starrett et al., 1989).
Corrosion Inhibition
Studies on derivatives like 1,3,4-oxadiazoles for corrosion inhibition in mild steel highlight the potential of related compounds in industrial applications. These derivatives exhibit protective layer formation, indicating possible uses in material science (Ammal et al., 2018).
Synthesis of Novel Azo Dyes
The synthesis of novel heterocyclic azo dyes from sulfamethoxazole, a process similar to the synthesis of compounds like 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane, suggests potential applications in dye and pigment production (Mallikarjuna et al., 2020).
Preformulation Studies
Preformulation studies of β-lactamase inhibitors, closely related to the compound, indicate its potential in developing intravenous formulations. The study focuses on identifying the most suitable form of the compound for pharmaceutical development (Mortko et al., 2010).
Mécanisme D'action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are acting. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds will continue to be an area of active research in the future.
Propriétés
IUPAC Name |
5-(1-methylimidazol-2-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-11-3-2-10-9(11)16(13,14)12-5-8-4-7(12)6-15-8/h2-3,7-8H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEHNCYXWZIIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2CC3CC2CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine dihydrochloride](/img/structure/B2754124.png)


![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2754128.png)
![7-ethoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2754129.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B2754135.png)
![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2754136.png)
![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2754137.png)

![2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile](/img/structure/B2754140.png)
![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2754142.png)
![1-(pyrrolidin-1-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2754143.png)
![Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate](/img/structure/B2754144.png)